molecular formula C12H14ClN3O B2986742 1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2193937-15-2

1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2986742
CAS No.: 2193937-15-2
M. Wt: 251.71
InChI Key: HZBQRNYLEHUBFK-UHFFFAOYSA-N
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Description

1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a chloropyridine moiety and a propenone group

Preparation Methods

The synthesis of 1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and piperazine.

    Reaction Conditions: The chloropyridine is reacted with piperazine under controlled conditions to form 5-chloropyridin-2-yl)piperazine.

    Formation of Propenone Group: The intermediate is then reacted with propenone under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring and chloropyridine moiety are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:

    1-(2-Pyrimidyl)piperazine: Another piperazine derivative with different substituents, used in various chemical and biological studies.

    5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine: A related compound with a similar structure but different functional groups, offering different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-12(17)16-7-5-15(6-8-16)11-4-3-10(13)9-14-11/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQRNYLEHUBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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